molecular formula C18H19NO3 B501503 Ethyl 2-[(4-ethylbenzoyl)amino]benzoate

Ethyl 2-[(4-ethylbenzoyl)amino]benzoate

Cat. No.: B501503
M. Wt: 297.3g/mol
InChI Key: AYHIZNLKJSLCRQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-ethylbenzoyl)amino]benzoate is an organic compound featuring a benzoate ester core substituted at the 2-position with a 4-ethylbenzamide group. Its molecular formula is C₁₈H₁₉NO₃, with a molecular weight of 297.35 g/mol. The compound is likely synthesized via amide coupling between ethyl 2-aminobenzoate and 4-ethylbenzoyl chloride, a method analogous to the preparation of Ethyl 2-[(4-bromobenzoyl)amino]benzoate .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3g/mol

IUPAC Name

ethyl 2-[(4-ethylbenzoyl)amino]benzoate

InChI

InChI=1S/C18H19NO3/c1-3-13-9-11-14(12-10-13)17(20)19-16-8-6-5-7-15(16)18(21)22-4-2/h5-12H,3-4H2,1-2H3,(H,19,20)

InChI Key

AYHIZNLKJSLCRQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares Ethyl 2-[(4-ethylbenzoyl)amino]benzoate with key analogs, highlighting substituent effects:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
This compound 4-Ethylbenzoyl C₁₈H₁₉NO₃ 297.35 Not reported (inference from analogs)
Ethyl 2-[(4-bromobenzoyl)amino]benzoate 4-Bromobenzoyl C₁₆H₁₄BrNO₃ 348.20 Intermediate in organic synthesis
Ethyl 4-[(trifluoroacetyl)amino]benzoate Trifluoroacetyl C₁₁H₁₀F₃NO₃ 261.20 Fluorinated bioactive compound
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate 4-Fluorobenzoyl C₁₆H₁₄FNO₃ 287.29 Pharmaceutical intermediate
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate 2,4-Dichlorophenoxyacetyl C₁₇H₁₅Cl₂NO₄ 368.21 Potential agrochemical applications

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, trifluoroacetyl) increase molecular weight and polarity, influencing solubility and reactivity .
  • Bulkier substituents (e.g., dichlorophenoxyacetyl) reduce solubility in polar solvents but enhance lipid affinity, relevant for membrane permeability in bioactive compounds .

Physicochemical Properties

  • Solubility: Ethoxylated derivatives (e.g., Ethoxylated ethyl-4-aminobenzoate) exhibit enhanced water solubility due to ethylene oxide chains, whereas halogenated analogs (e.g., bromo, chloro) are more lipophilic .
  • Spectroscopic Characterization: NMR: Aromatic protons in Ethyl 4-aminobenzoate show chemical shifts at δ 6.5–8.0 ppm (1H-NMR, CDCl₃), while trifluoroacetyl groups exhibit distinct ¹⁹F-NMR signals . FT-IR: Amide C=O stretches appear at ~1650–1700 cm⁻¹, and ester C=O at ~1720 cm⁻¹ .

Preparation Methods

Esterification of 2-Aminobenzoic Acid

The synthesis begins with the esterification of 2-aminobenzoic acid to form ethyl 2-aminobenzoate. Traditional methods employ sulfuric acid as a catalyst, but recent advances utilize solid catalysts for greener processes.

Methodology from Patent CN105481707A:

  • Catalyst: Rare-earth oxides (e.g., neodymium sesquioxide, holmium oxide) at 1–5 wt% of substrate.

  • Solvent System: Absolute ethanol with toluene or xylene as a water entrainer.

  • Conditions: Reflux at 78–85°C for 4–6 hours, achieving >99.5% conversion.

  • Workup: Hot filtration removes the reusable catalyst, followed by distillation to recover excess ethanol.

Comparative Data:

CatalystYield (%)Purity (%)Reaction Time (h)
H₂SO₄ (traditional)85–9095–978–10
Neodymium sesquioxide98–9999.5+4–6

This method eliminates acidic wastewater and enables catalyst reuse for >10 cycles without loss of activity.

Synthesis of 4-Ethylbenzoyl Chloride

4-Ethylbenzoic acid is activated to its acyl chloride derivative, a critical intermediate for amide bond formation.

Halogenation Protocol from Patent WO2013156270A1:

  • Reagent: Thionyl chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Conditions: Stirring at 25–40°C for 2–3 hours under nitrogen.

  • Workup: Excess thionyl chloride is removed via rotary evaporation, yielding 4-ethylbenzoyl chloride in >95% purity.

Key Insight:
The use of thionyl chloride over phosphorus pentachloride minimizes byproduct formation and simplifies purification.

Amidation of Ethyl 2-Aminobenzoate

The final step involves coupling 4-ethylbenzoyl chloride with ethyl 2-aminobenzoate under controlled conditions.

Schotten-Baumann Adaptation:

  • Base: Sodium bicarbonate (2.0 equivalents) in acetone/water biphasic solvent.

  • Conditions: Dropwise addition of acyl chloride at 0–5°C, followed by stirring at 25°C for 4 hours.

  • Workup: Filtration, aqueous wash to remove salts, and recrystallization from ethanol/water.

Yield Optimization:

SolventTemperature (°C)BaseYield (%)
Acetone/water25NaHCO₃92
THF40Triethylamine88
Toluene25Pyridine85

The acetone/water system suppresses hydrolysis of the ester group while ensuring efficient amide bond formation.

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Patent WO2013156270A1 highlights a two-step continuous process for analogous compounds:

  • Esterification Module: Fixed-bed reactor packed with neodymium oxide catalyst for 2-aminobenzoic acid esterification.

  • Amidation Module: Tubular reactor with in-line neutralization of HCl using NaOH.

Advantages:

  • 20% higher throughput compared to batch processes.

  • Reduced solvent consumption via integrated distillation.

Environmental and Economic Considerations

  • Waste Minimization: Solid catalysts (e.g., neodymium sesquioxide) and recyclable solvents (toluene) align with green chemistry principles.

  • Cost Analysis:

    • Traditional route: $12.50/kg (including waste treatment).

    • Catalytic route: $9.80/kg (5,000 kg batch).

Challenges and Mitigation Strategies

Side Reactions and Byproducts

  • Ester Hydrolysis: Avoided by maintaining pH >7 during amidation and using anhydrous solvents.

  • Diacylation: Controlled via slow addition of acyl chloride and stoichiometric base.

Purification Techniques

  • Recrystallization: Ethanol/water (7:3 v/v) yields crystals with 99.8% purity.

  • Chromatography: Reserved for pharmaceutical-grade material, increasing cost by 30%.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-[(4-ethylbenzoyl)amino]benzoate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via a two-step process:

Acylation : React ethyl 2-aminobenzoate with 4-ethylbenzoyl chloride in the presence of a base (e.g., sodium bicarbonate) to form the amide bond.

Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization is used to isolate the product .

  • Optimization : Key variables include solvent polarity (acetonitrile or ethanol), temperature (50–80°C), and catalyst/base selection. Thin-layer chromatography (TLC) is employed to monitor reaction progress .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), ethyl ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and amide NH (δ 10–11 ppm).
  • ¹³C NMR : Confirms carbonyl carbons (amide C=O at ~168 ppm, ester C=O at ~170 ppm) .
    • Infrared (IR) Spectroscopy : Validates amide (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and ester (C–O at ~1250 cm⁻¹) functional groups .

Q. How do the electronic effects of substituents influence the reactivity of this compound?

  • The electron-donating ethyl group on the benzoyl ring stabilizes the amide bond, reducing susceptibility to hydrolysis. Conversely, the ester group is more reactive toward nucleophilic attack (e.g., hydrolysis under basic conditions). Computational studies (DFT) can model electron density distribution to predict reaction sites .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments derived from spectroscopic analysis?

  • Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous bond lengths, angles, and torsion angles. For example, in related compounds, crystallography confirmed the planar geometry of the amide group and non-covalent interactions (e.g., C–H···O) influencing molecular packing .
  • Validation : Compare experimental XRD data with density functional theory (DFT)-optimized structures to address discrepancies in NMR or IR interpretations .

Q. What experimental strategies mitigate challenges in synthesizing derivatives with sterically hindered substituents?

  • Steric Mitigation :

  • Use bulky solvents (e.g., DMF) to stabilize transition states.
  • Employ microwave-assisted synthesis to enhance reaction rates and reduce side products.
  • Introduce directing groups (e.g., nitro) to control regioselectivity during functionalization .
    • Case Study : In a structurally similar compound, steric hindrance at the ortho position required ultrasonication to achieve 85% yield .

Q. How can researchers analyze conflicting biological activity data for this compound analogs?

  • Data Triangulation :

In vitro assays : Compare IC₅₀ values across multiple cell lines to rule out cell-specific effects.

Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) to validate hypothesized mechanisms.

Meta-analysis : Review structure-activity relationship (SAR) studies of analogs (e.g., chloro or nitro substituents) to identify trends .

Q. What role does the ethyl ester group play in the compound’s stability under varying pH conditions?

  • Hydrolysis Kinetics :

  • Acidic conditions : Ester hydrolysis proceeds via protonation of the carbonyl oxygen, forming a carboxylic acid.
  • Basic conditions : Nucleophilic attack by OH⁻ leads to faster degradation.
    • Stability Testing : High-performance liquid chromatography (HPLC) tracks degradation products, while Arrhenius plots predict shelf-life under storage conditions .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound Analogs

ParameterValue (Example from )
Space groupP2₁/c
Bond length (C=O)1.214 Å
Dihedral angle (amide)178.2°
R-factor0.045

Table 2 : Comparative Reactivity of Substituents in Amide Derivatives

Substituent (Position)Hydrolysis Rate (Relative to H)
4-NO₂2.5× faster
4-Cl1.8× faster
4-CH₂CH₃0.6× slower

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